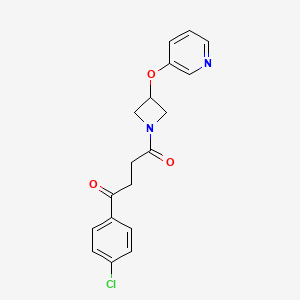

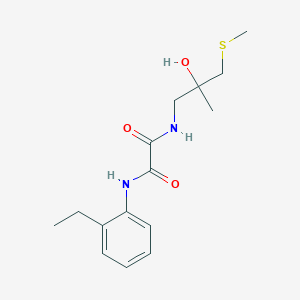

![molecular formula C13H11N3O4S B2955463 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide CAS No. 2034603-41-1](/img/structure/B2955463.png)

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide is a complex organic compound that finds relevance in various scientific fields. Its molecular structure features a combination of thieno[3,2-d]pyrimidine and furan carboxamide groups, making it of particular interest for its biological and chemical properties.

Mécanisme D'action

Target of Action

The primary target of this compound is currently unknown. It has been identified as a fungicide, suggesting that it likely interacts with proteins or enzymes essential for fungal growth .

Mode of Action

As a fungicide, it may inhibit the activity of key enzymes in fungi, disrupting their growth and proliferation .

Biochemical Pathways

Given its fungicidal activity, it likely interferes with pathways critical to fungal cell wall synthesis or energy production .

Result of Action

The compound exhibits activity as a fungicide, indicating that it effectively controls fungal pathogens in plants . The molecular and cellular effects of its action likely involve disruption of fungal cell structures or metabolic processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the carboxamide moiety. Reaction conditions usually require controlled temperatures, specific solvents like DMF (dimethylformamide), and catalysts such as palladium complexes.

Industrial Production Methods

On an industrial scale, the synthesis may involve high-throughput techniques, including automated reactors and in-line monitoring systems to ensure the purity and yield of the compound. The use of green chemistry principles, such as solvent recycling and energy-efficient reactors, is also emphasized to minimize the environmental footprint.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide undergoes various reactions, including:

Oxidation: : Typically using agents like mCPBA (meta-chloroperoxybenzoic acid) to introduce oxygen functionalities.

Reduction: : Utilizing reagents such as lithium aluminium hydride to reduce carbonyl groups.

Substitution: : Commonly involves nucleophilic substitution reactions, especially on the pyrimidine ring.

Common Reagents and Conditions

Reagents such as hydrazine, sodium borohydride, and halogenated compounds are frequently used. Reaction conditions often include refluxing in polar solvents or maintaining low temperatures to prevent decomposition.

Major Products Formed

The reactions can yield a variety of products, including hydroxylated derivatives, deoxy compounds, and substituted thieno[3,2-d]pyrimidines, depending on the specific reagents and conditions used.

Applications De Recherche Scientifique

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide has wide-ranging applications in scientific research:

Chemistry

Organic Synthesis: : It is used as an intermediate in the synthesis of more complex molecules.

Catalysis: : Its unique structure can act as a ligand in catalytic reactions.

Biology

Enzyme Inhibition: : Investigated for its potential to inhibit enzymes involved in various biological pathways.

Bioavailability Studies: : Used in studies to understand the absorption and distribution of drugs within the body.

Medicine

Drug Development: : Explored for its therapeutic potential in targeting specific diseases, including cancer and neurological disorders.

Industry

Material Science: : Applied in the development of new materials with specific properties, such as electronic conductivity or photochemical activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide: : Different positioning of the carboxamide group.

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-sulfonamide: : Replacement of the carboxamide with a sulfonamide group.

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide: : Substitution of the furan group with a benzene ring.

Uniqueness

What makes N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide unique is its specific combination of the thieno[3,2-d]pyrimidine and furan carboxamide functionalities, offering distinct chemical reactivity and biological activity that are not present in closely related compounds. This uniqueness allows it to have a broader range of applications and potentially more potent biological effects.

By tackling each aspect of this fascinating compound, we can appreciate the myriad ways it contributes to scientific research and industrial applications. This blend of detailed chemical analysis and practical applications showcases why this compound is such a significant entity in the realm of chemistry and beyond.

Propriétés

IUPAC Name |

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O4S/c17-11(8-1-5-20-7-8)14-3-4-16-12(18)10-9(2-6-21-10)15-13(16)19/h1-2,5-7H,3-4H2,(H,14,17)(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMFPBJLNDFSKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

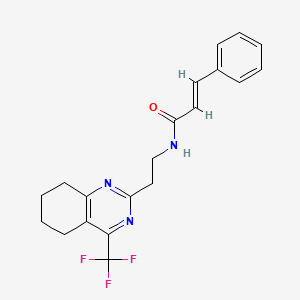

![[1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine;dihydrochloride](/img/structure/B2955384.png)

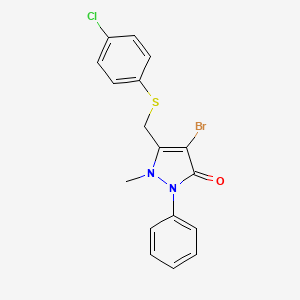

![N'-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(1-methoxypropan-2-yl)ethanediamide](/img/structure/B2955387.png)

![2-(4-Ethoxyphenyl)-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2955389.png)

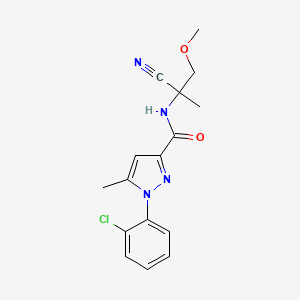

![N'-(3-chloro-2-methylphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2955391.png)

![2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2955393.png)

![ethyl 6-(2,3-dimethoxybenzoyl)imino-7-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2955403.png)